Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a pyrrolidine ring, and an aminocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminocyclohexyl group. The tert-butyl group is often added as a protecting group to prevent unwanted reactions during the synthesis process. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and aminocyclohexyl group play crucial roles in its binding to target proteins and enzymes. The compound’s effects are mediated through the modulation of specific signaling pathways, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-hydroxycyclohexyl)amino)pyrrolidine-1-carboxylate
- Tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H28N2O2 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3 |
InChI Key |
KONFVZYBQGPQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N |
Origin of Product |
United States |
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